molecular formula C14H13NO B14677862 (E)-4-Amino-3-stilbenol CAS No. 33388-92-0

(E)-4-Amino-3-stilbenol

Cat. No.: B14677862
CAS No.: 33388-92-0
M. Wt: 211.26 g/mol
InChI Key: CEPDFPAGNSKBCG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-Amino-3-stilbenol is an organic compound characterized by its stilbene backbone with an amino group at the 4-position and a hydroxyl group at the 3-position. Stilbenes are a group of compounds known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Amino-3-stilbenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the stilbene backbone, which can be achieved through the Wittig reaction or the Heck coupling reaction.

    Hydroxylation: The hydroxyl group at the 3-position can be introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Amino-3-stilbenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-4-Amino-3-stilbenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of (E)-4-Amino-3-stilbenol involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can scavenge free radicals, reducing oxidative stress.

    Enzyme Inhibition: The amino group can interact with enzymes, inhibiting their activity and affecting metabolic pathways.

    Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

(E)-4-Amino-3-stilbenol can be compared with other stilbene derivatives, such as:

    Resveratrol: Known for its antioxidant and anti-inflammatory properties, resveratrol has a similar stilbene backbone but differs in the position and type of functional groups.

    Pterostilbene: Another stilbene derivative with enhanced bioavailability and similar biological activities.

    Dihydrostilbenes: Reduced forms of stilbenes with different chemical and biological properties.

Uniqueness: this compound is unique due to its specific functional groups and their positions, which confer distinct chemical reactivity and biological activities compared to other stilbene derivatives.

Properties

CAS No.

33388-92-0

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-5-[(E)-2-phenylethenyl]phenol

InChI

InChI=1S/C14H13NO/c15-13-9-8-12(10-14(13)16)7-6-11-4-2-1-3-5-11/h1-10,16H,15H2/b7-6+

InChI Key

CEPDFPAGNSKBCG-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2)N)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.